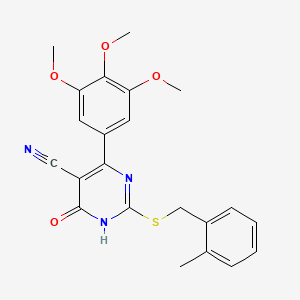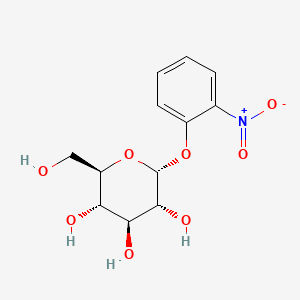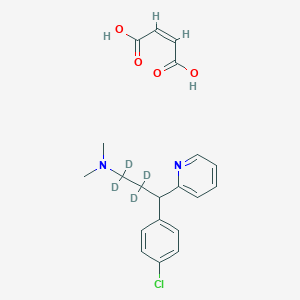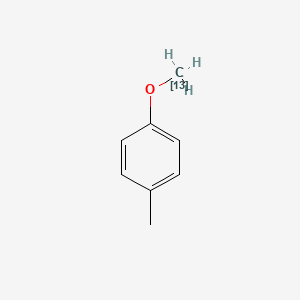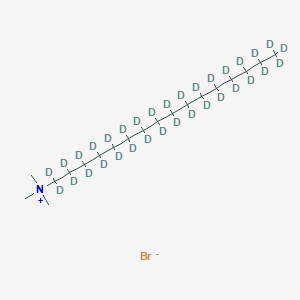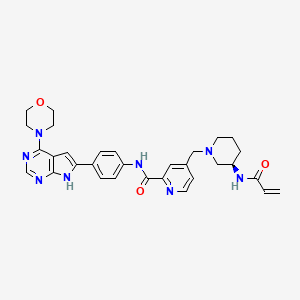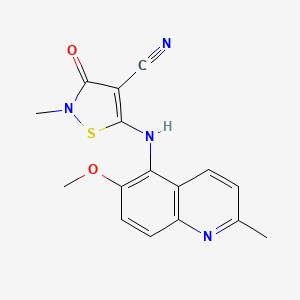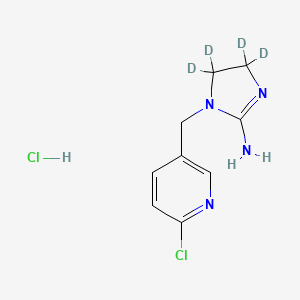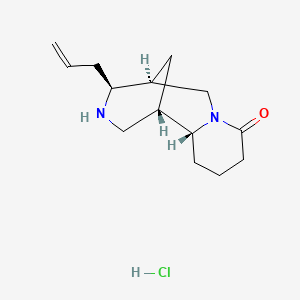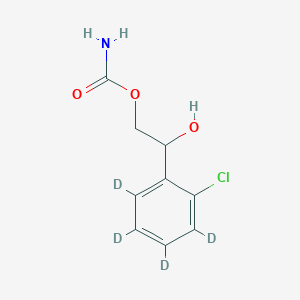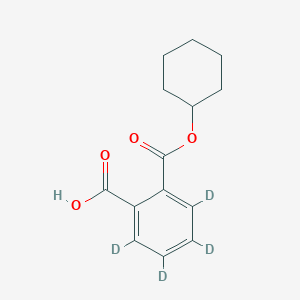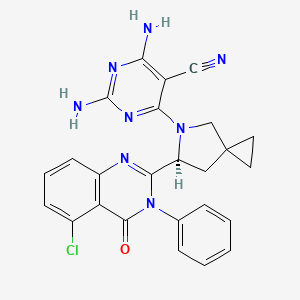
PI3K|A/|A-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K|A/|A-IN-2 is a compound that functions as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). Phosphoinositide 3-kinases are lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. PI3Kα, in particular, is frequently mutated in various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PI3K|A/|A-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: PI3K|A/|A-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
PI3K|A/|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of PI3Kα and its involvement in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3Kα mutations in tumors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway
Wirkmechanismus
PI3K|A/|A-IN-2 exerts its effects by inhibiting the activity of PI3Kα. The compound binds to the catalytic subunit of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation. By blocking this pathway, this compound can induce apoptosis and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Alpelisib: An FDA-approved PI3Kα inhibitor used in the treatment of breast cancer.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Buparlisib: A dual PI3K/mTOR inhibitor with similar potency to PI3Kα
Uniqueness: PI3K|A/|A-IN-2 is unique due to its specific targeting of PI3Kα and its potential to overcome drug resistance mechanisms associated with other PI3K inhibitors. Its ability to selectively inhibit PI3Kα while minimizing off-target effects makes it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C25H21ClN8O |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
2,4-diamino-6-[(6S)-6-(5-chloro-4-oxo-3-phenylquinazolin-2-yl)-5-azaspiro[2.4]heptan-5-yl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C25H21ClN8O/c26-16-7-4-8-17-19(16)23(35)34(14-5-2-1-3-6-14)22(30-17)18-11-25(9-10-25)13-33(18)21-15(12-27)20(28)31-24(29)32-21/h1-8,18H,9-11,13H2,(H4,28,29,31,32)/t18-/m0/s1 |
InChI-Schlüssel |
DEQCFSACIVEXND-SFHVURJKSA-N |
Isomerische SMILES |
C1CC12C[C@H](N(C2)C3=NC(=NC(=C3C#N)N)N)C4=NC5=C(C(=CC=C5)Cl)C(=O)N4C6=CC=CC=C6 |
Kanonische SMILES |
C1CC12CC(N(C2)C3=NC(=NC(=C3C#N)N)N)C4=NC5=C(C(=CC=C5)Cl)C(=O)N4C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



